molecular formula C18H12O4 B14437923 2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione CAS No. 75062-45-2

2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione

Cat. No.: B14437923
CAS No.: 75062-45-2
M. Wt: 292.3 g/mol
InChI Key: NDEWUDRYMKVIBB-UHFFFAOYSA-N
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Description

2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione is an organic compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of one or more hydroxyl groups directly attached to an aromatic ring. The compound’s structure includes a pyran ring fused with phenyl groups, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione can be achieved through several methods. One common approach involves the condensation of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature, resulting in the formation of an imine intermediate . This intermediate can then undergo further reactions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione involves its interaction with various molecular targets. The compound’s phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, its structure allows it to interact with enzymes and receptors, potentially inhibiting microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione is unique due to its specific combination of a pyran ring fused with phenyl groups and a hydroxyl group. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

75062-45-2

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

2-benzoyl-3-hydroxy-6-phenylpyran-4-one

InChI

InChI=1S/C18H12O4/c19-14-11-15(12-7-3-1-4-8-12)22-18(17(14)21)16(20)13-9-5-2-6-10-13/h1-11,21H

InChI Key

NDEWUDRYMKVIBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=C(O2)C(=O)C3=CC=CC=C3)O

Origin of Product

United States

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